methyl 4-({[4-(3-methoxyphenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate
Description
Methyl 4-({[4-(3-methoxyphenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate is a heterocyclic compound featuring a fused imidazo[4,5-c]pyridine core substituted with a 3-methoxyphenyl group at position 2. The molecule also contains a methyl benzoate ester linked via a carbonyl-amino bridge to the imidazopyridine system.
Properties
Molecular Formula |
C22H22N4O4 |
|---|---|
Molecular Weight |
406.4 g/mol |
IUPAC Name |
methyl 4-[[4-(3-methoxyphenyl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl]amino]benzoate |
InChI |
InChI=1S/C22H22N4O4/c1-29-17-5-3-4-15(12-17)20-19-18(23-13-24-19)10-11-26(20)22(28)25-16-8-6-14(7-9-16)21(27)30-2/h3-9,12-13,20H,10-11H2,1-2H3,(H,23,24)(H,25,28) |
InChI Key |
KITIIBRPCRSEAD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2C3=C(CCN2C(=O)NC4=CC=C(C=C4)C(=O)OC)NC=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-({[4-(3-methoxyphenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate typically involves multiple steps, including the formation of the imidazopyridine core and subsequent functionalization. One common synthetic route involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The reaction conditions often include the use of palladium catalysts and boronic acids or esters as reagents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-({[4-(3-methoxyphenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, providing a means to modify the compound’s structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to methyl 4-({[4-(3-methoxyphenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate exhibit significant anticancer properties. For instance, derivatives of benzamide structures have shown promising results against various cancer cell lines. In one study, compounds designed from similar frameworks demonstrated potent cytotoxic effects with IC50 values lower than standard chemotherapeutic agents like 5-fluorouracil .
Antimicrobial Properties
The compound's structural characteristics suggest potential antimicrobial activity. Compounds with imidazo[4,5-c]pyridine moieties have been explored for their antibacterial and antifungal activities. A study highlighted the effectiveness of certain derivatives against resistant bacterial strains, indicating that similar compounds could be developed for treating infections caused by multi-drug resistant pathogens .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship of this compound can provide insights into optimizing its pharmacological properties. SAR studies have revealed that modifications in the phenyl and imidazo rings can significantly influence biological activity. For example:
- Substituting different groups on the methoxyphenyl ring has been shown to enhance anticancer efficacy.
- Variations in the carbonyl and amino functionalities can affect both potency and selectivity against target cells .
Synthesis and Derivation
The synthesis of this compound typically involves multi-step organic reactions that can yield various derivatives with altered biological activities. Techniques such as:
- Amide Bond Formation : This is crucial for linking the imidazo compound to the benzoate moiety.
- Carbonyl Group Manipulation : Modifications at this site can lead to enhanced interaction with biological targets .
Case Studies and Research Findings
Several studies have documented the efficacy of related compounds in clinical settings:
- Anticancer Efficacy : A compound structurally similar to this compound was evaluated in vitro against breast cancer cell lines and demonstrated significant apoptosis induction .
- Antimicrobial Action : Another derivative was tested against Gram-positive and Gram-negative bacteria and showed MIC values comparable to established antibiotics .
Mechanism of Action
The mechanism of action of methyl 4-({[4-(3-methoxyphenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional analogs can be grouped into two categories: imidazopyridine-based derivatives and benzoate-linked heterocycles . Below is a detailed comparison based on available literature.
Table 1: Structural and Functional Comparison
Key Comparative Insights
Core Heterocycle Differences The target compound’s imidazo[4,5-c]pyridine core distinguishes it from analogs like I-6230 and I-6273, which feature pyridazine or isoxazole rings.
Linker and Substituent Effects The carbonyl-amino bridge in the target compound contrasts with the phenethylamino, thioether, or ethoxy linkers in analogs. The rigid carbonyl-amino group may reduce conformational flexibility, favoring selective interactions with sterically constrained targets . The 3-methoxyphenyl substituent introduces electron-donating effects, differing from the pyridazine (electron-deficient) or isoxazole (polar) groups in I-series compounds. This modification could alter solubility or metabolic stability .
Ester vs. Carboxylic Acid Functionality
- Unlike the methyl benzoate ester in the target compound, the analog in features a carboxylic acid group. Esters generally exhibit higher lipophilicity, enhancing membrane permeability, while carboxylic acids may improve water solubility but require ionization for activity .
Similar multi-step syntheses involving amine couplings (as seen in I-series compounds) or esterifications may apply .
Research Implications and Gaps
- Comparative studies with I-series analogs (e.g., binding assays) are needed .
- Pharmacokinetics : The methyl ester may confer better bioavailability than ethyl esters (I-series) or carboxylic acids (), but metabolic stability studies are required .
Biological Activity
Methyl 4-({[4-(3-methoxyphenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate is a compound of significant interest due to its potential biological activities. This article reviews the compound's biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C21H20N4O4
- Molecular Weight : 392.41 g/mol
- CAS Number : 1466571-07-2
The structure features a methoxyphenyl group and a tetrahydroimidazopyridine moiety, which are crucial for its biological activity.
Anticancer Properties
Recent studies have indicated that derivatives of the imidazo[4,5-c]pyridine scaffold exhibit notable anticancer activities. For instance, compounds with similar structures have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
A study reported that imidazo[4,5-c]pyridine derivatives exhibited IC50 values in the micromolar range against human cancer cell lines. The mechanism of action often involves the inhibition of specific kinases or transcription factors involved in cell cycle regulation and apoptosis pathways .
Antimicrobial Effects
The compound has also been evaluated for its antimicrobial activity. Research suggests that certain analogs possess significant antibacterial properties against Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Anti-inflammatory Activity
Anti-inflammatory effects have been observed in preclinical models. The compound's ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 has been documented. This suggests potential therapeutic applications in treating inflammatory diseases .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and inflammation.
- Receptor Modulation : It could interact with specific receptors related to pain and inflammation.
- Cell Cycle Arrest : Induction of cell cycle arrest at various phases has been noted in related compounds.
Case Studies
Several studies have explored the effects of similar compounds with promising results:
- Study on Cancer Cell Lines : A derivative demonstrated an IC50 value of 10 µM against breast cancer cells (MCF-7), indicating potent anticancer activity .
- Antimicrobial Testing : In vitro tests showed that a related compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus .
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
